molecular formula C25H25FN2O6 B11056877 Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11056877
M. Wt: 468.5 g/mol
InChI Key: PVMUFTSOQKBPPG-UHFFFAOYSA-N
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Description

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a dihydropyridine ring

Preparation Methods

The synthesis of Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common reagents used in the synthesis include ethyl acetoacetate, 4-fluorobenzylamine, and 4-methoxybenzaldehyde. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 5-{3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C25H25FN2O6

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 5-[3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H25FN2O6/c1-3-34-25(32)20-14-28-24(31)22(23(20)30)19(16-6-10-18(33-2)11-7-16)12-21(29)27-13-15-4-8-17(26)9-5-15/h4-11,14,19H,3,12-13H2,1-2H3,(H,27,29)(H2,28,30,31)

InChI Key

PVMUFTSOQKBPPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC

Origin of Product

United States

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